molecular formula C13H11N5 B12210965 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12210965
M. Wt: 237.26 g/mol
InChI Key: LNYVXNLQEVHURX-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that combines the structural features of indole and pyrazolopyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine typically involves the construction of the indole and pyrazolopyrimidine moieties followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as aminopyrazoles and formylpyrimidines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11N5/c1-2-4-11-9(3-1)5-6-18(11)13-10-7-16-17-12(10)14-8-15-13/h1-4,7-8H,5-6H2,(H,14,15,16,17)

InChI Key

LNYVXNLQEVHURX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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